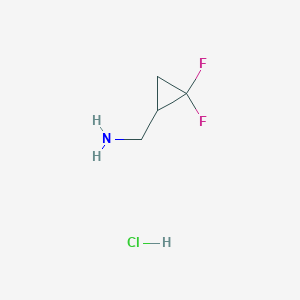

(2,2-Difluorocyclopropyl)methanamine hydrochloride

描述

(2,2-Difluorocyclopropyl)methanamine hydrochloride (CAS: 1426309-49-0) is a fluorinated cyclopropylamine salt with the molecular formula C₄H₈ClF₂N and a molecular weight of 143.56 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly for developing antibacterial agents such as quinolinecarboxylic acid derivatives . The compound features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions, which enhances its stability and influences its reactivity in organic synthesis .

属性

IUPAC Name |

(2,2-difluorocyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARPJFLMDNRCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426309-49-0 | |

| Record name | (2,2-difluorocyclopropyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(2,2-Difluorocyclopropyl)methanamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its structure often enhances the compound's metabolic stability and bioactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C4H8ClF2N. The compound features a cyclopropyl ring with two fluorine substituents, which significantly influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The anticancer activity is hypothesized to be mediated through the modulation of signaling pathways involved in cell growth and apoptosis. For instance, it has been observed to induce apoptosis in human cancer cells by activating caspase cascades and altering the expression of pro-apoptotic and anti-apoptotic proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This activity could be attributed to the compound's ability to scavenge free radicals and inhibit inflammatory cytokine production .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. For example:

- Antimicrobial Action : Disruption of membrane integrity.

- Anticancer Mechanisms : Modulation of apoptotic pathways through caspase activation.

- Neuroprotection : Inhibition of oxidative stress markers and inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial load in vitro. The compound was tested against both Gram-positive and Gram-negative bacteria, showing broader spectrum activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on cancer treatment, this compound was administered to various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations achievable in clinical settings .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Significant reduction in bacterial load | Disruption of cell membranes |

| Anticancer | Inhibition of cancer cell proliferation | Activation of apoptotic pathways |

| Neuroprotective | Mitigation of oxidative stress | Scavenging free radicals |

相似化合物的比较

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular differences:

Key Observations :

- Fluorine vs.

- Aromatic Substitution : Compounds like (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl incorporate aromatic rings, expanding π-π stacking interactions in drug-receptor binding .

- Stereochemical Complexity : Derivatives such as 1-[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine HCl introduce chiral centers, critical for enantioselective synthesis .

Commercial Availability

Suppliers such as Enamine Ltd and Key Organics offer (2,2-Difluorocyclopropyl)methanamine HCl at prices ranging from $51–74/g , with lead times of 5–10 days . Analogs like the dichloro variant are less commercially accessible, reflecting niche demand .

准备方法

Synthetic Route Overview

The preparation of (2,2-Difluorocyclopropyl)methanamine hydrochloride typically involves the following key steps:

- Formation of an intermediate cyclopropyl amine derivative via Mannich or homologation reactions.

- Introduction of fluorine atoms at the 2,2-positions of the cyclopropyl ring using specialized fluorinating agents.

- Removal or modification of protecting groups to yield the free amine.

- Conversion of the free amine to its hydrochloride salt for stability and isolation.

Preparation via Mannich Reaction and Fluorination (Patent CN107673978B)

A robust and scalable method involves starting from cycloalkanone (compound II), which undergoes a Mannich reaction with paraformaldehyde and dibenzylamine to form a benzyl-protected aminomethyl cycloalkane intermediate (compound III). This intermediate is then fluorinated using diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminotrifluorosulfur reagents at low temperatures (-80 °C to 5 °C) to introduce the geminal difluoro groups, yielding compound IV.

Subsequently, catalytic hydrogenation removes the benzyl protecting groups, producing the target 2,2-difluorocycloalkylmethylamine (compound I). The final amine is then converted to its hydrochloride salt for isolation.

- Short synthetic route with high overall yield (e.g., fluorination step yields ~82-87%).

- Mild reaction conditions, including low-temperature fluorination and catalytic hydrogenation.

- Suitable for large-scale production due to operational simplicity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mannich Reaction | Cycloalkanone, paraformaldehyde, dibenzylamine, KHP, HCl, EtOH, 75°C, 20 h | 93.3 | Formation of benzyl-protected amine intermediate (III) |

| Fluorination | Diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminotrifluorosulfur, -80 to 5 °C, 24-48 h | 82.4-86.7 | Introduction of gem-difluoro groups (IV) |

| Catalytic Hydrogenation | H2, catalyst (Pd/C), room temperature | High | Removal of benzyl groups to free amine (I) |

This method was detailed with thorough characterization including ^1H-NMR and mass spectrometry confirming the structure of intermediates and final products.

Alternative Approach: Curtius Degradation and Reduction

Another synthetic strategy reported involves the use of 2-fluorocyclopropanecarboxylic acid as a precursor. This acid undergoes Curtius degradation to form 2-fluorocyclopropylamines, which are then reduced with borane in tetrahydrofuran (THF). The amine is subsequently converted to its hydrochloride salt by treatment with dry HCl gas.

This method is classical and relies on:

- Synthesis of fluorinated cyclopropane carboxylic acids.

- Curtius rearrangement to generate the amine functionality.

- Borane reduction for conversion of amides or nitriles to amines.

- Salt formation with HCl for isolation.

While effective, this route may involve more steps and handling of hazardous reagents (e.g., azides in Curtius degradation) compared to the Mannich-fluorination method.

Research on related difluorocyclopropyl amines indicates sensitivity of the gem-difluorocyclopropyl group to strong bases or organolithium reagents, which can cause decomposition or complex mixtures. Therefore, functional group introduction is often performed prior to difluorocyclopropanation to maintain compound integrity.

For example, attempts to lithiate and functionalize the nitrogen-substituted difluorocyclopropyl amines were unsuccessful, suggesting careful selection of reaction conditions is critical in synthesis and subsequent modifications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction + Fluorination | Cycloalkanone | Mannich reaction → fluorination → hydrogenation | High yield, scalable, mild conditions | Requires specialized fluorinating agents |

| Curtius Degradation + Reduction | 2-Fluorocyclopropanecarboxylic acid | Curtius rearrangement → borane reduction → HCl salt formation | Classical method, well-characterized | More steps, hazardous intermediates |

| Pre-functionalized Difluorocyclopropylation | N-substituted vinyl precursors | Lithiation → electrophile trapping → difluorocyclopropanation | Allows functional group diversity | Sensitive to strong bases, complex mixtures |

常见问题

Q. What are the common synthetic routes for (2,2-Difluorocyclopropyl)methanamine hydrochloride?

The synthesis typically involves fluorination of cyclopropane precursors followed by amine functionalization. One method uses oxidative fluorination of cyclopropylamides via organic photoredox catalysis to introduce fluorine atoms. The amine group is then generated through reduction or hydrolysis. For example, 2,2-difluorocyclopropylamine hydrochloride can be synthesized by reacting cyclopropylamide derivatives with fluorinating agents under photoredox conditions, followed by acid hydrolysis to form the hydrochloride salt. Triethylamine is often used to neutralize HCl during coupling reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve cyclopropane ring protons (typically appearing as multiplets due to ring strain) and the methanamine group.

- ¹⁹F NMR : Critical for confirming the presence and environment of fluorine atoms (e.g., coupling patterns between fluorine and adjacent protons).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for the protonated amine).

- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and HCl salt formation (broad O–H/N–H bands).

X-ray crystallography is recommended for absolute stereochemical confirmation if crystals are obtainable .

Q. What safety precautions are recommended when handling this compound?

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a tightly sealed container under dry, inert conditions (argon or nitrogen) at 2–8°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions with HCl .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

As a hydrochloride salt, it is highly soluble in polar solvents like water, methanol, and DMSO but poorly soluble in non-polar solvents (e.g., hexane). Preliminary solubility tests suggest:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Methanol | >100 |

| DCM | ~20 |

| Ethyl Acetate | <5 |

Recrystallization in methanol/ether mixtures is recommended for purification .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing this compound?

Discrepancies often arise from fluorine-proton coupling and cyclopropane ring strain. Strategies include:

- Variable Temperature NMR : Reduces signal splitting caused by dynamic effects.

- DFT Calculations : Predict ¹H/¹⁹F chemical shifts and compare with experimental data.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclopropane ring and amine group.

For example, the ¹⁹F NMR spectrum may show a doublet of doublets (J = 10–15 Hz) due to coupling with adjacent protons .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Fluorination Step : Use photoredox catalysts (e.g., Ir(ppy)₃) to enhance fluorination efficiency.

- Amine Protection : Protect the amine with Boc groups during fluorination to prevent side reactions.

- Purification : Employ ion-exchange chromatography to isolate the hydrochloride salt.

Typical yields range from 40–60%, but optimizing reaction time (16–24 hours) and stoichiometry (1.1 equiv. acyl chloride) improves consistency .

Q. How do steric and electronic effects of the difluorocyclopropyl group influence the reactivity of the methanamine moiety?

The electron-withdrawing fluorine atoms reduce amine basicity (pKa ~7.5 vs. ~10.6 for non-fluorinated analogs), affecting nucleophilicity. Steric hindrance from the cyclopropane ring slows SN2 reactions. Computational studies (e.g., NBO analysis) reveal decreased electron density at the nitrogen, which can be mitigated using Lewis acid catalysts in alkylation reactions .

Q. What computational methods are employed to predict the biological activity of this compound?

- Molecular Docking : Models interactions with biological targets (e.g., enzymes or GPCRs).

- QSAR : Correlates fluorine substitution patterns with activity.

- MD Simulations : Assess stability of the cyclopropane ring in binding pockets.

The difluorocyclopropyl group enhances metabolic stability, making it a candidate for CNS-targeted drug discovery .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

Cyclopropane ring strain complicates asymmetric synthesis. Current approaches include:

Q. How can researchers validate the purity of this compound for pharmacological studies?

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5 to 5:95 gradient).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

- Karl Fischer Titration : Ensure water content <0.5% for hygroscopic samples.

Acceptance criteria: ≥98% purity by HPLC and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。